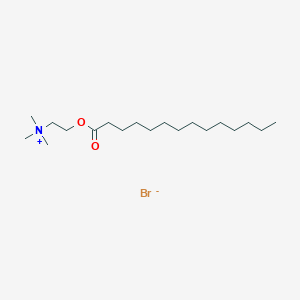

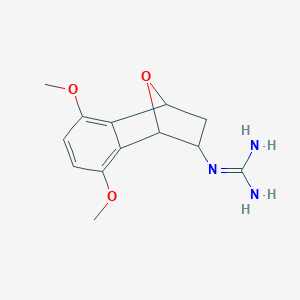

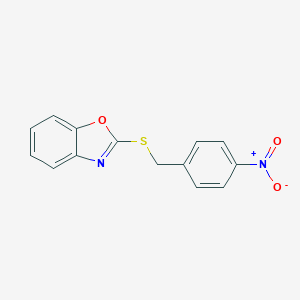

![molecular formula C10H12N2O2 B025311 7-amino-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 105807-83-8](/img/structure/B25311.png)

7-amino-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-amino-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one (7-ADO) is an organic compound belonging to the oxazinone class of molecules. It is a useful starting material for the synthesis of a variety of biologically active compounds. 7-ADO has been used in the synthesis of several drugs, including anti-inflammatory agents, anti-cancer agents and anti-viral agents. It has also been used in the synthesis of several other compounds such as dyes, pigments and polymers.

Aplicaciones Científicas De Investigación

Synthesis of 2-Arylbenzothiazoles

The compound is used in the synthesis of 2-arylbenzothiazoles, which are important for their biological activities. A method involving the reaction of α-phenylglyoxylic acid with ortho-functionalized anilines has been described, where the use of ammonium niobium oxalate as a catalyst and PEG-400 as a solvent is crucial .

TFA-Catalyzed Tandem Reactions

It serves as a precursor in TFA-catalyzed tandem reactions with 2-oxo-2-arylacetic acids to synthesize 3-aryl-2H-benzo[b][1,4]oxazin-2-ones. This method is noted for its efficiency and compatibility with a wide range of functional groups .

Synthesis of Cephalandole A

This compound is involved in the synthesis of natural products like cephalandole A. The synthetic route includes a tandem reaction mechanism that has been scaled up to gram quantities without difficulty, demonstrating its practical application in complex molecule synthesis .

Green Chemistry Applications

In green chemistry, the compound is utilized in reactions that can be accelerated using ultrasound as an alternative energy source. This reduces reaction times from hours to minutes, highlighting its role in sustainable chemical practices .

Propiedades

IUPAC Name |

7-amino-2,2-dimethyl-4H-1,4-benzoxazin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-10(2)9(13)12-7-4-3-6(11)5-8(7)14-10/h3-5H,11H2,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXMAGPQBCODAEJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC2=C(O1)C=C(C=C2)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00546175 |

Source

|

| Record name | 7-Amino-2,2-dimethyl-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00546175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-amino-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one | |

CAS RN |

105807-83-8 |

Source

|

| Record name | 7-Amino-2,2-dimethyl-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00546175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

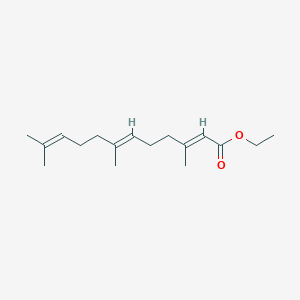

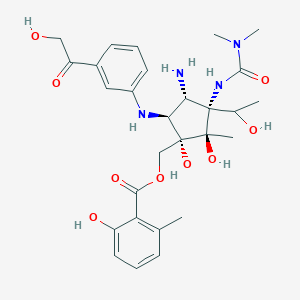

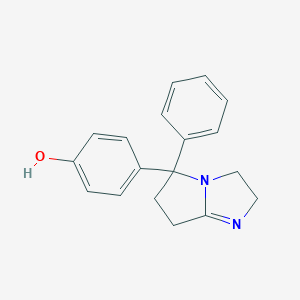

![2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-[4-[(4-chloro-3-cyanophenyl)carbamoylamino]-3-hydroxyphenyl]hexanamide](/img/structure/B25249.png)

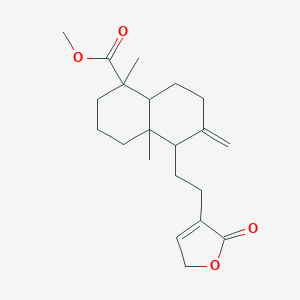

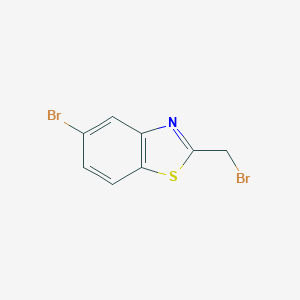

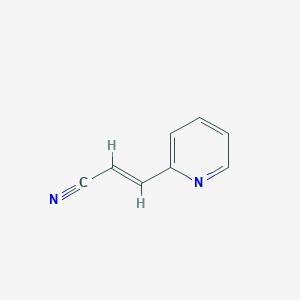

![4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(3-methylbutyl)amino]-5-oxopentanoic acid](/img/structure/B25260.png)